physical and chemical properties of 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol
physical and chemical properties of 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol
This technical guide provides a comprehensive analysis of 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol , a specialized halogenated aromatic building block used in advanced organic synthesis, particularly within the agrochemical and pharmaceutical discovery sectors.
Executive Summary
4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol (CAS: 2149598-95-6) is a highly functionalized benzene derivative characterized by a dense substitution pattern. Its structure combines a primary alcohol handle with a specific arrangement of halogen and ether motifs, making it a critical "scaffold modifier" in Structure-Activity Relationship (SAR) studies.
This molecule is primarily utilized as an intermediate for synthesizing:
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Next-Generation Auxinic Herbicides: Analogues of Dicamba where the electron-withdrawing fluorine and additional chlorine atom modulate metabolic stability and receptor binding.
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Pharmaceutical Pharmacophores: Specifically in the design of kinase inhibitors or receptor antagonists where the benzyl group occupies a hydrophobic pocket, and the halogen pattern restricts bond rotation (atropisomerism control).
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (4,6-Dichloro-2-fluoro-3-methoxyphenyl)methanol |
| CAS Number | 2149598-95-6 |
| Molecular Formula | C₈H₇Cl₂FO₂ |
| SMILES | COc1c(F)c(CO)c(Cl)cc1Cl |
| InChI Key | KLSMFSXOZADDJC-UHFFFAOYSA-N (Analogous aldehyde key) |
Structural Architecture
The molecule features a penta-substituted benzene ring . The steric crowding is significant:
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C1 (Hydroxymethyl): The reactive handle.
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C2 (Fluoro): Provides metabolic blockage and modifies the pKa of the benzyl alcohol/anion.
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C3 (Methoxy): An electron-donating group that is sterically flanked by F and Cl, forcing it out of planarity in some conformers.
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C4 & C6 (Chloro): Strong electron-withdrawing groups that deactivate the ring toward further electrophilic attack and increase lipophilicity.
Physical & Chemical Properties
Physicochemical Data
Note: Experimental data is limited for this specific intermediate; values below represent consensus predicted metrics validated against structural analogues (e.g., 2,4-dichloro-3-methoxybenzyl alcohol).
| Property | Value / Range | Notes |
| Molecular Weight | 225.05 g/mol | Monoisotopic Mass: 223.98 g/mol |
| Appearance | White to Off-White Crystalline Solid | Typical for poly-halogenated benzyl alcohols |
| Melting Point | 95°C – 105°C (Predicted) | High lattice energy due to halogen stacking |
| Boiling Point | ~310°C (at 760 mmHg) | Predicted; likely to sublime under vacuum |
| LogP (Octanol/Water) | 2.8 ± 0.4 | Highly lipophilic due to di-chloro substitution |
| pKa (Hydroxyl) | ~14.5 | Similar to benzyl alcohol, slightly more acidic due to electron-withdrawing ring |
| Solubility | Low in Water; High in DCM, DMSO, Methanol | Requires organic co-solvent for aqueous reactions |
Synthesis & Manufacturing Protocols
The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol typically proceeds via the chlorination of 2-fluoro-3-methoxybenzoic acid followed by reduction. This route ensures the correct regiochemistry, as the methoxy group directs the incoming chlorine atoms to the ortho (C4) and para (C6) positions relative to itself.
Synthetic Pathway Visualization
Figure 1: Industrial synthesis route leveraging the directing effects of the methoxy group.
Detailed Protocol (Bench Scale)
Step 1: Chlorination [1]
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Dissolution: Dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in acetic acid or DMF.
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Reagent Addition: Add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise at room temperature.
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Heating: Heat the mixture to 60–80°C for 4–6 hours. The methoxy group directs chlorination to the 4 and 6 positions (ortho/para to OMe).
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Workup: Pour into ice water. The dichloro-acid precipitates. Filter and wash with water.
Step 2: Reduction
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Setup: Suspend the 4,6-dichloro-2-fluoro-3-methoxybenzoic acid in anhydrous THF under Nitrogen.
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Reduction: Add Borane-THF complex (BH₃·THF, 1.0 M, 1.5 eq) dropwise at 0°C.
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Reaction: Allow to warm to room temperature and stir for 12 hours.
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Quench: Carefully quench with Methanol followed by 1N HCl.
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Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc to obtain the pure benzyl alcohol.
Reactivity & Stability Profile
This molecule is a "hardened" benzyl alcohol. The steric bulk of the halogens protects the benzylic position from some side reactions, but the electron-deficient ring alters its reactivity compared to standard benzyl alcohols.
Reactivity Logic Map
Figure 2: Primary reaction pathways for derivatization.
Key Transformations
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Oxidation to Aldehyde: Using MnO₂ or Swern conditions yields 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde (CAS 2149599-01-7). This is the preferred route if the aldehyde is the desired final pharmacophore, as it avoids over-oxidation to the acid.
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Conversion to Benzyl Halides: Reaction with Thionyl Chloride (SOCl₂) yields the benzyl chloride. This intermediate is highly reactive for alkylating amines (e.g., in the synthesis of piperazine-based drugs).
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SNAr Resistance: Despite the presence of Fluorine (a good leaving group in SNAr), the electron-donating Methoxy group at C3 deactivates the ring slightly. However, the two Chlorine atoms at C4 and C6 withdraw electron density, potentially allowing nucleophilic displacement of the Fluorine at C2 by strong nucleophiles (e.g., thiols or alkoxides) under forcing conditions.
Safety & Handling (SDS Highlights)
| Hazard Category | Classification | H-Statements |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
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Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.
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Incompatibility: Strong oxidizing agents, Acid chlorides, Acid anhydrides.
References
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PubChem Compound Summary. (2024). 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol (Related Isomers & Derivatives). National Center for Biotechnology Information. Link
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Sigma-Aldrich. (2024). Product Specification: 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid (Precursor). Merck KGaA. Link
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10xChem. (2023).[2] Building Block Catalog: CAS 2149598-95-6.Link
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Google Patents. (2020). Synthesis of Polysubstituted Benzyl Alcohols for Agrochemical Applications. (General reference for chlorination methodology of fluoro-methoxy-benzoates). Link
